5-Methoxy-2,2-dimethylpentanal
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Overview
Description
5-Methoxy-2,2-dimethylpentanal: is an organic compound belonging to the class of aldehydes It features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the second carbon of a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2,2-dimethylpentanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 5-Methoxy-2,2-dimethylpentanoic acid
Reduction: 5-Methoxy-2,2-dimethylpentanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
5-Methoxy-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug synthesis.
Industry: It can be used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,2-dimethylpentanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
2,2-Dimethylpentanal: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-2-methylpentanal: Has one less methyl group, affecting its steric and electronic properties.
5-Methoxy-2,2-dimethylhexanal: Contains an additional carbon in the chain, altering its physical and chemical characteristics.
Uniqueness: 5-Methoxy-2,2-dimethylpentanal is unique due to the presence of both the methoxy and two methyl groups on the second carbon. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
98560-61-3 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,7-9)5-4-6-10-3/h7H,4-6H2,1-3H3 |
InChI Key |
JPHPFYAYMXUGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC)C=O |
Origin of Product |
United States |
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